(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
Deacetyl-7-aminocephalosporanic acid is intermediate in the semi-synthetic cephalosporins synthesis. It is found in Acremonium chrysogenum.
Mechanism of Action
Target of Action
Deacetyl-7-aminocephalosporanic acid (D-7-ACA) is a crucial starting material used for synthesizing industrial semisynthetic β-lactam antibiotics . The primary targets of D-7-ACA are the enzymes involved in the conversion from 7-aminocephalosporanic acid (7-ACA) to D-7-ACA .
Mode of Action
D-7-ACA interacts with its target enzymes, such as a putative acetylesterase, EstSJ, identified from Bacillus subtilis . EstSJ can deacetylate the C3′ acetyl group of 7-ACA to generate D-7-ACA . The catalytic active sites (Ser 186 -Asp 354 -His 357) together with four substrate-binding residues (Asn 259, Arg 295, Thr 355, and Leu 356) of EstSJ are involved in this interaction .
Biochemical Pathways
The biochemical pathway involves the conversion of 7-ACA to D-7-ACA by the action of the enzyme EstSJ . This conversion is a crucial step in the synthesis of semisynthetic β-lactam antibiotics .
Pharmacokinetics
The enzyme estsj, which is involved in the conversion of 7-aca to d-7-aca, displays the highest specific activity of 1,78352 U mg –1 at 30°C and pH 80, and is stable within the pH range of 50–110 . This suggests that the conversion process is efficient and stable under these conditions.
Result of Action
The result of the action of D-7-ACA is the production of semisynthetic β-lactam antibiotics . These antibiotics are widely used to treat and prevent diseases caused by bacteria that disrupt the synthesis of the peptidoglycan layer of the bacterial cell wall .
Action Environment
The action of D-7-ACA is influenced by environmental factors such as temperature and pH. The enzyme EstSJ, which converts 7-ACA to D-7-ACA, displays the highest activity at 30°C and pH 8.0 . It is also stable within the pH range of 5.0–11.0 , suggesting that the action of D-7-ACA is most efficient under these conditions.
Biochemical Analysis
Biochemical Properties
Deacetyl-7-aminocephalosporanic Acid plays a significant role in biochemical reactions, particularly in the synthesis of β-lactam antibiotics. It interacts with several enzymes, including acetylesterases and cephalosporin acylases . These enzymes facilitate the conversion of 7-aminocephalosporanic acid to Deacetyl-7-aminocephalosporanic Acid by removing the acetyl group from the C3’ position . The interaction between Deacetyl-7-aminocephalosporanic Acid and these enzymes is crucial for producing semisynthetic cephalosporins, which are essential in combating antibiotic-resistant bacteria .
Cellular Effects
Deacetyl-7-aminocephalosporanic Acid influences various cellular processes, particularly in bacterial cells. It disrupts the synthesis of the peptidoglycan layer in bacterial cell walls, leading to cell lysis and death . This compound also affects cell signaling pathways and gene expression related to cell wall synthesis and repair. By inhibiting these pathways, Deacetyl-7-aminocephalosporanic Acid effectively halts bacterial growth and proliferation .
Molecular Mechanism
At the molecular level, Deacetyl-7-aminocephalosporanic Acid exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs) , which are essential for bacterial cell wall synthesis . This inhibition prevents the cross-linking of peptidoglycan strands, weakening the cell wall and leading to bacterial cell death. Additionally, Deacetyl-7-aminocephalosporanic Acid can induce changes in gene expression related to cell wall synthesis, further enhancing its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Deacetyl-7-aminocephalosporanic Acid can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme pH and temperature conditions . Long-term studies have shown that Deacetyl-7-aminocephalosporanic Acid maintains its antibacterial activity for several weeks, making it a reliable intermediate for antibiotic synthesis .
Dosage Effects in Animal Models
The effects of Deacetyl-7-aminocephalosporanic Acid in animal models vary with dosage. At therapeutic doses, it effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, Deacetyl-7-aminocephalosporanic Acid can cause toxicity, including liver and kidney damage . These findings highlight the importance of optimizing dosage to balance efficacy and safety in antibiotic development .
Metabolic Pathways
Deacetyl-7-aminocephalosporanic Acid is involved in several metabolic pathways, primarily related to the synthesis of β-lactam antibiotics. It interacts with enzymes such as D-amino acid oxidase and glutaryl acylase , which facilitate its conversion to other antibiotic intermediates . These interactions are crucial for maintaining metabolic flux and ensuring the efficient production of semisynthetic cephalosporins .
Transport and Distribution
Within cells and tissues, Deacetyl-7-aminocephalosporanic Acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes . This distribution is essential for ensuring that the compound reaches its target sites, such as bacterial cell walls, to exert its antibacterial effects .
Subcellular Localization
Deacetyl-7-aminocephalosporanic Acid primarily localizes in the cytoplasm of bacterial cells, where it interacts with penicillin-binding proteins and other enzymes involved in cell wall synthesis . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action . The effective subcellular localization of Deacetyl-7-aminocephalosporanic Acid is crucial for its antibacterial activity and overall efficacy in treating bacterial infections .
Properties
IUPAC Name |
(6R,7R)-7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c9-4-6(12)10-5(8(13)14)3(1-11)2-15-7(4)10/h4,7,11H,1-2,9H2,(H,13,14)/t4-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIMPGFMMOZASS-CLZZGJSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15690-38-7 | |
Record name | (6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15690-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deacetyl-7-aminocephalosporanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R-trans)-7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEACETYL-7-AMINOCEPHALOSPORANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57NLN1Y39I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Deacetyl-7-aminocephalosporanic acid (D-7-ACA) in the pharmaceutical industry?
A1: D-7-ACA is a crucial starting material for synthesizing various semi-synthetic β-lactam antibiotics. [] This compound is a key intermediate in the production of essential medications used to combat bacterial infections.
Q2: How is Deacetyl-7-aminocephalosporanic acid produced industrially?
A2: D-7-ACA can be produced through a two-step enzymatic process using immobilized D-amino acid oxidase (DAAO) and immobilized glutaryl acylase (GA), converting Deacetyl cephalosporin C (DCPC) to D-7-ACA. [] This method has been shown to achieve a 72% yield. [] Another approach involves a one-pot enzymatic production using immobilized cephalosporin C acylase and deacetylase to transform Cephalosporin C directly into D-7-ACA. []
Q3: What enzymes play a role in the enzymatic production of D-7-ACA, and how can their efficiency be improved?
A3: Besides DAAO and GA, cephalosporin-C deacetylase is another key enzyme in D-7-ACA production. Research indicates that recombinant cephalosporin-C deacetylase can be used to produce D-7-ACA efficiently. [, ] Immobilized cephalosporin-C deacetylase has also been explored for batch production of D-7-ACA. [] Optimizing factors like oxygen flow rate and stirring techniques during the DAAO reaction can enhance the process. [] Additionally, using high-purity Deacetyl cephalosporin C sodium as a starting material can improve both yield and product quality while extending the lifespan of the enzymes involved. []
Q4: What are the advantages of using an enzymatic approach for D-7-ACA production compared to traditional chemical methods?
A4: Enzymatic methods offer several advantages over chemical synthesis, including milder reaction conditions, increased selectivity, and reduced environmental impact. [] They align with green chemistry principles, making them a more sustainable approach for large-scale production.
Q5: Are there any challenges associated with the industrial application of immobilized enzymes for D-7-ACA production?
A5: While economically attractive, immobilized cell applications, like those using Trigonopsis variabilis for D-amino acid oxidase production, are generally limited to large-volume products due to the extensive development and characterization required. [] For lower-volume products, like those involving cephalosporin G acetylesterase, immobilized purified enzymes might be a more practical approach. []
Q6: Can you provide an example of a specific research direction focusing on D-7-ACA production?
A6: One research area involves investigating the kinetic properties and reaction mechanism of a novel acetylesterase (EstSJ) derived from Bacillus subtilis. [] This enzyme shows promise in converting 7-aminocephalosporanic acid (7-ACA) to D-7-ACA. [] Understanding its catalytic mechanism and structural features could lead to developing more efficient biocatalysts for D-7-ACA production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.